
(-)-Sesamin 2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Sesamin 2,2’-diol: is a naturally occurring lignan found in sesame seeds and sesame oil. It is known for its antioxidant properties and potential health benefits. The compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Sesamin 2,2’-diol typically involves the extraction from sesame seeds followed by purification processes. One common method includes the use of organic solvents to extract the lignans, which are then separated and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of (-)-Sesamin 2,2’-diol involves large-scale extraction from sesame seeds. The seeds are first crushed, and the oil is extracted using solvents. The lignans are then isolated from the oil through a series of purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (-)-Sesamin 2,2’-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sesaminol, while reduction can yield various dihydro derivatives .
Scientific Research Applications
Chemistry: In chemistry, (-)-Sesamin 2,2’-diol is studied for its potential as a precursor in the synthesis of other bioactive compounds. Its unique structure makes it an interesting subject for synthetic organic chemistry .
Biology: Biologically, (-)-Sesamin 2,2’-diol is known for its antioxidant properties. It has been studied for its ability to scavenge free radicals and protect cells from oxidative stress .
Medicine: In medicine, the compound has shown potential in the treatment of various diseases, including cancer and cardiovascular diseases. Its anti-inflammatory and anti-cancer properties are of particular interest .
Industry: Industrially, (-)-Sesamin 2,2’-diol is used in the production of health supplements and functional foods. Its antioxidant properties make it a valuable additive in food products to enhance shelf life and nutritional value .
Mechanism of Action
The mechanism of action of (-)-Sesamin 2,2’-diol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. Additionally, it modulates the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .
Comparison with Similar Compounds
Sesamin: Another lignan found in sesame seeds, known for its antioxidant properties.
Sesamolin: Similar to sesamin, it is also found in sesame seeds and has antioxidant and anti-inflammatory properties.
Sesaminol: A derivative of sesamin, known for its potent antioxidant activity.
Uniqueness: (-)-Sesamin 2,2’-diol is unique due to its specific diol structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent antioxidant activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[(3R,3aS,6R,6aS)-3-(4-hydroxy-1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C20H18O8/c21-15-9(1-3-13-19(15)27-7-25-13)17-11-5-24-18(12(11)6-23-17)10-2-4-14-20(16(10)22)28-8-26-14/h1-4,11-12,17-18,21-22H,5-8H2/t11-,12-,17+,18+/m1/s1 |
InChI Key |
CNUBEERPZWNIEK-VVDPLQPHSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CO[C@H]2C3=C(C4=C(C=C3)OCO4)O)[C@@H](O1)C5=C(C6=C(C=C5)OCO6)O |
Canonical SMILES |
C1C2C(COC2C3=C(C4=C(C=C3)OCO4)O)C(O1)C5=C(C6=C(C=C5)OCO6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
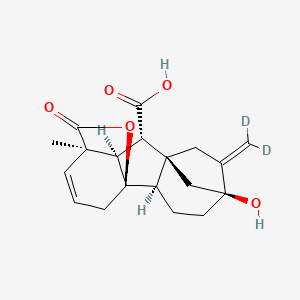
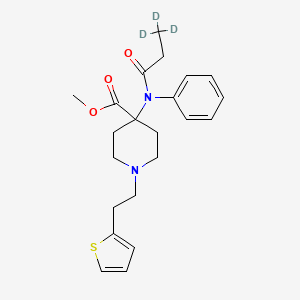

![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)

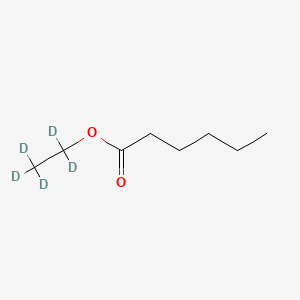

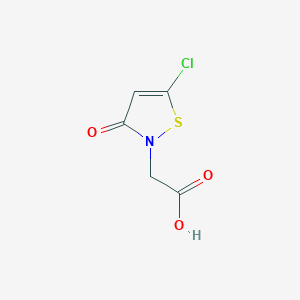
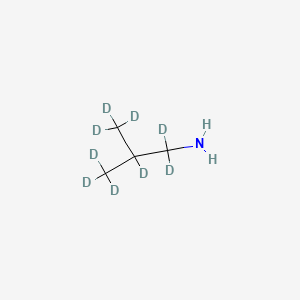
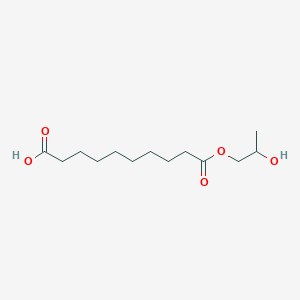
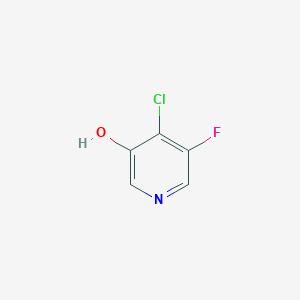
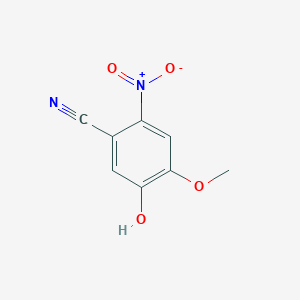
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)
